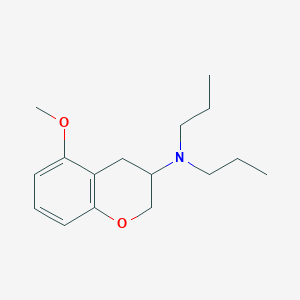
5-Methoxy-3-(di-n-propylamino)chroman
Cat. No. B018155
Key on ui cas rn:
110927-00-9
M. Wt: 263.37 g/mol
InChI Key: GOWYIQOIWRLZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05306830
Procedure details


To a solution of 8-bromo-5-methoxy-3-chromanone (125 mg, 0.49 mmol) in benzene (20 ml) was added di-n-propylamine (0.5 ml, 3.7 mmol) and p-toluenesulfonic acid monohydrate (10 mg, 0.08 mmol). The solution was refluxed for 5 hours with a Dean-Stark apparatus under N2 -atmosphere. The reaction mixture was poured into a Parr-flask, absolute ethanol was added (50 ml) and pH was adjusted to 11 with 2M-NaOH-solution. The product was hydrogenated overnight with Pd/C as catalyst. The catalysst was filtered off and the solvent was evaporated. The residual oil was dissolved in CH2Cl2 and washed with 5% aqueous Na2CO3. The phases were separated and the organic layer was dried (Na2CO3) yielding 99 mg (77%) of the product as an oil with physical data identical with authentic material synthesized by alternative methods.
Name
8-bromo-5-methoxy-3-chromanone
Quantity
125 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]2[C:11]=1[O:10][CH2:9][C:8](=O)[CH2:7]2.[CH2:15]([NH:18][CH2:19][CH2:20][CH3:21])[CH2:16][CH3:17].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+]>C1C=CC=CC=1.[Pd].C(O)C>[CH2:15]([N:18]([CH2:19][CH2:20][CH3:21])[CH:8]1[CH2:7][C:6]2[C:11](=[CH:2][CH:3]=[CH:4][C:5]=2[O:13][CH3:14])[O:10][CH2:9]1)[CH2:16][CH3:17] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
8-bromo-5-methoxy-3-chromanone
|
|
Quantity
|
125 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C2CC(COC12)=O)OC
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NCCC
|
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 5 hours with a Dean-Stark apparatus under N2 -atmosphere
|
|
Duration
|
5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into a Parr-flask
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalysst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was dissolved in CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 5% aqueous Na2CO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried (Na2CO3)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(C1COC2=CC=CC(=C2C1)OC)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 99 mg | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

